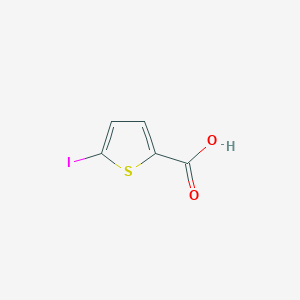

5-Iodothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCXDWXNOLVWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503481 | |

| Record name | 5-Iodothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-85-0 | |

| Record name | 5-Iodo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodothiophene-2-carboxylic acid

CAS Number: 60166-85-0

This technical guide provides a comprehensive overview of 5-Iodothiophene-2-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound.[1] It is a white to light yellow solid at room temperature.[2] The presence of the iodine atom and the carboxylic acid group on the thiophene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 60166-85-0 | [2][3][4][5] |

| Molecular Formula | C₅H₃IO₂S | [4][5] |

| Molecular Weight | 254.05 g/mol | [4][5] |

| Melting Point | 133 °C | [2] |

| Boiling Point | 344.0 ± 27.0 °C (Predicted) | [2] |

| Density | 2.238 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.28 ± 0.10 (Predicted) | [2] |

| Appearance | White to light yellow solid | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Synthesis and Purification

A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis from Methyl 5-iodothiophene-2-carboxylate

Materials:

-

Methyl 5-iodothiophene-2-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) or other suitable acid

-

Deionized water

Procedure:

-

A solution of lithium hydroxide (11.19 mmol) in water (17.5 mL) is prepared.

-

Methyl 5-iodothiophene-2-carboxylate (3.73 mmol) is dissolved in tetrahydrofuran (35 mL).

-

The lithium hydroxide solution is added to the solution of the methyl ester.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

After the reaction is complete, the pH of the mixture is adjusted to 4 with an acid.

-

The aqueous mixture is then extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting product is a white solid with a reported yield of 91%.[2][3]

Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain high-purity this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CD₃OD) | δ 7.35 (d, J = 3.8 Hz, 1H), 7.43 (d, J = 3.9 Hz, 1H) | [2][3] |

| ¹³C NMR | Spectra available in databases. | [6] |

Applications in Research and Development

5-Halogenated thiophene-2-carboxylic acids are valuable building blocks in medicinal chemistry and materials science. The carbon-iodine bond is particularly reactive, making it an excellent substrate for cross-coupling reactions.

Role in Drug Discovery

This compound serves as a key precursor for the synthesis of more complex molecules with potential biological activity. A primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl boronic acids, leading to the creation of diverse molecular scaffolds.[7][8][9] Thiophene-based derivatives synthesized through this method have shown promise as antibacterial and antispasmodic agents.[7]

Caption: Suzuki coupling of this compound.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Reference(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [4] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [amp.chemicalbook.com]

- 3. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [chemicalbook.com]

- 4. This compound | C5H3IO2S | CID 12586613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 60166-85-0 | KCA16685 [biosynth.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodothiophene-2-carboxylic Acid: A Core Building Block for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a crucial intermediate and building block in organic synthesis. Its thiophene core, substituted with both an iodine atom and a carboxylic acid group, provides two reactive sites for a variety of chemical transformations. This unique structure makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives are known to be incorporated into numerous therapeutic agents to enhance efficacy and improve pharmacokinetic properties.[1][2] The carboxylic acid moiety is also a key functional group in the pharmacophores of many drugs.[3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound.

Physicochemical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H3IO2S | [5][6][7] |

| Molecular Weight | 254.05 g/mol | [5][6][7][8] |

| IUPAC Name | This compound | [5] |

| CAS Number | 60166-85-0 | [5][9] |

| Appearance | White solid | [9][10] |

| Purity | ≥95% | [7] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key NMR data are presented below.

| Nucleus | Solvent | Chemical Shift (δ) and Coupling Constant (J) | Source |

| ¹H NMR | CD3OD (400 MHz) | δ 7.43 (d, J = 3.9 Hz, 1H), 7.35 (d, J = 3.8 Hz, 1H) | [9][10] |

| ¹³C NMR | Available, specific shifts vary by source | [5][6][11] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding methyl ester. The reactivity of the molecule is dictated by the carboxylic acid group, which can undergo esterification or amidation, and the carbon-iodine bond, which is susceptible to various cross-coupling reactions.

Experimental Protocol: Synthesis from Methyl 5-iodothiophene-2-carboxylate

A common and efficient method for synthesizing this compound involves the hydrolysis of methyl 5-iodothiophene-2-carboxylate.[9][10]

Materials:

-

Methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol)

-

Lithium hydroxide (0.45 g, 11.19 mmol)

-

Tetrahydrofuran (THF), 35 mL

-

Deionized water, 17.5 mL

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Acid for pH adjustment (e.g., HCl)

Procedure:

-

A solution of methyl 5-iodothiophene-2-carboxylate in THF is added to an aqueous solution of lithium hydroxide.[9][10]

-

The reaction mixture is stirred at room temperature for 4 hours.[9][10]

-

Following the reaction, the pH of the mixture is adjusted to 4 with acid.[9][10]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[9][10]

-

The resulting product is a white solid with a typical yield of around 91%.[9][10]

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of more complex molecules. The carbon-iodine bond provides a handle for introducing molecular diversity through reactions like Suzuki, Stille, and Sonogashira cross-coupling. The carboxylic acid group allows for amide bond formation, a key linkage in many biologically active compounds. Thiophene-containing molecules are of significant interest in drug discovery due to their diverse biological activities, which can include anti-inflammatory, anti-cancer, and antimicrobial properties.[12]

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and dual reactivity make it an essential tool for chemists in both academic and industrial research. Its utility in the construction of complex molecular architectures ensures its continued importance in the development of novel pharmaceuticals, advanced materials, and other specialized chemical products.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 5. This compound | C5H3IO2S | CID 12586613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound – Biotuva Life Sciences [biotuva.com]

- 8. chemscene.com [chemscene.com]

- 9. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [chemicalbook.com]

- 10. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [amp.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Iodothiophene-2-carboxylic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Iodothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive iodine atom at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring, allows for diverse chemical transformations.[1]

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-iodo-2-thiophenecarboxylic acid | [2] |

| CAS Number | 60166-85-0 | [2][3][4][5][6] |

| Molecular Formula | C5H3IO2S | [2][3][5][6] |

| Molecular Weight | 254.05 g/mol | [2] |

| Physical Form | Solid | [7] |

| Purity | ≥95% | [7] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [7] |

Physical Properties

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR (400 MHz, CD3OD):

¹³C NMR: While a full spectrum with assigned peaks is not detailed in the search results, a ¹³C NMR spectrum is available for reference.

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis from Methyl 5-iodothiophene-2-carboxylate

A general procedure for the synthesis of this compound from methyl 5-iodothiophene-2-carboxylate is as follows:

-

Reaction Setup: To a 17.5 mL aqueous solution of lithium hydroxide (0.45 g, 11.19 mmol), a 35 mL tetrahydrofuran solution of methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol) is added.[3][4]

-

Reaction Execution: The reaction mixture is stirred at room temperature for 4 hours.[3][4]

-

Work-up: The pH is subsequently adjusted to 4 with acid and the product is extracted with ethyl acetate.[3][4]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the target compound as a white solid (0.86 g, 91% yield).[3][4]

References

- 1. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar [semanticscholar.org]

- 2. This compound | C5H3IO2S | CID 12586613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [chemicalbook.com]

- 4. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 5-Iodothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Iodothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details several synthetic strategies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.

Executive Summary

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional organic materials. The presence of the iodo-substituent at the 5-position allows for further functionalization through cross-coupling reactions, while the carboxylic acid moiety at the 2-position provides a handle for amide bond formation and other derivatizations. This guide outlines four principal synthetic pathways to this versatile compound, starting from readily available precursors. The routes discussed include direct iodination of thiophene-2-carboxylic acid, a two-step synthesis via the corresponding methyl ester, halogen exchange from the bromo-analogue, and a lithiation-iodination sequence.

Synthetic Routes Overview

Four primary synthetic routes to this compound are detailed below. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Caption: Overview of synthetic pathways to this compound.

Route 1: Synthesis from Thiophene-2-carboxylic acid

This approach starts from the readily available thiophene-2-carboxylic acid and can proceed via two main pathways: direct electrophilic iodination or a lithiation-iodination sequence.

Route 1a: Direct Electrophilic Iodination

Direct iodination of the thiophene ring at the 5-position can be achieved using an iodine source in the presence of an activating agent or oxidant.

Caption: Workflow for the direct iodination of thiophene-2-carboxylic acid.

Experimental Protocol (General Procedure using Iodine and Mercuric Oxide): A procedure adapted from the iodination of thiophene can be employed.[1]

-

In a suitable reaction vessel, dissolve thiophene-2-carboxylic acid in an appropriate solvent such as benzene or dichloromethane.

-

Cool the solution in an ice bath.

-

Alternately add small portions of yellow mercuric oxide (HgO) and iodine (I₂) with constant stirring.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture to remove the precipitated mercuric iodide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization.

Route 1b: Lithiation and Subsequent Iodination

This method involves the deprotonation of thiophene-2-carboxylic acid at both the carboxylic acid proton and the 5-position of the thiophene ring using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting dianion with an iodine source.[2]

Caption: Workflow for the lithiation and iodination of thiophene-2-carboxylic acid.

Experimental Protocol (General Procedure):

-

Prepare a solution of lithium diisopropylamide (LDA) (2 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of thiophene-2-carboxylic acid (1 equivalent) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for a specified time to ensure complete formation of the dianion.

-

Add a solution of iodine (I₂) (1.1 equivalents) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Route 2: Two-Step Synthesis via Methyl 5-iodothiophene-2-carboxylate

This is a reliable and high-yielding route that proceeds in two steps: iodination of methyl thiophene-2-carboxylate followed by hydrolysis of the ester.

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of Methyl 5-iodothiophene-2-carboxylate (adapted from a similar procedure[3])

-

Dissolve methyl thiophene-2-carboxylate in a mixture of sulfuric acid and trifluoroacetic acid.

-

Cool the reaction mixture to 0 °C.

-

Add N-iodosuccinimide (NIS) in portions over a period of 20 minutes.

-

Stir the mixture for 1 hour at 0 °C, then warm to room temperature and stir for an additional 20 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography.

Step 2: Synthesis of this compound [4]

-

To a solution of methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol) in 35 mL of tetrahydrofuran (THF), add a solution of lithium hydroxide (0.45 g, 11.19 mmol) in 17.5 mL of water.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Adjust the pH of the solution to 4 with a suitable acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Route 3: Halogen Exchange from 5-Bromothiophene-2-carboxylic acid

This route involves a copper-catalyzed Finkelstein-type reaction to replace the bromine atom with iodine.[5][6]

Caption: Workflow for the halogen exchange of 5-Bromothiophene-2-carboxylic acid.

Experimental Protocol (General Procedure):

-

In a reaction vessel, combine 5-bromothiophene-2-carboxylic acid (1 equivalent), sodium iodide (NaI) (2 equivalents), copper(I) iodide (CuI) (5 mol%), and a diamine ligand (e.g., N,N'-dimethylethylenediamine) (10 mol%).

-

Add a suitable solvent, such as dioxane, and purge the mixture with an inert gas.

-

Heat the reaction mixture at 110 °C until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the available quantitative data for the described synthetic routes.

| Route | Starting Material | Key Reagents | Solvent(s) | Temperature | Time | Yield | Citation(s) |

| 1a | Thiophene-2-carboxylic acid | I₂, HgO | Benzene | 0 °C to RT | - | - | [1] |

| 1b | Thiophene-2-carboxylic acid | LDA, I₂ | THF | -78 °C to RT | - | - | [2] |

| 2 | Methyl 5-iodothiophene-2-carboxylate | LiOH | THF/H₂O | Room Temp. | 4 h | 91% | [4] |

| 3 | 5-Bromothiophene-2-carboxylic acid | NaI, CuI, Diamine | Dioxane | 110 °C | - | - | [5][6] |

Note: Yields for routes 1a, 1b, and 3 are not explicitly reported for the target molecule and would require experimental determination.

Conclusion

This technical guide has detailed four distinct and viable synthetic routes to this compound. The two-step synthesis via the hydrolysis of methyl 5-iodothiophene-2-carboxylate (Route 2) is the most well-documented and highest-yielding method. Direct iodination (Route 1a), while potentially more atom-economical, may require harsh conditions or result in lower selectivity. The lithiation-iodination pathway (Route 1b) offers a direct conversion but requires cryogenic temperatures and the use of a strong, moisture-sensitive base. The halogen exchange route (Route 3) is a plausible alternative, particularly if 5-bromothiophene-2-carboxylic acid is a readily available starting material. The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product.

References

An In-depth Technical Guide to 5-Iodothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a thiophene ring substituted with an iodine atom and a carboxylic acid group, provides two reactive sites for diverse chemical transformations. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in drug discovery and development.

IUPAC Name: this compound[1][2]

Alternate Name: 5-iodo-2-thiophenecarboxylic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction optimization, and application in various synthetic protocols.

| Property | Value | Reference |

| CAS Number | 60166-85-0 | [1][2][3] |

| Molecular Formula | C₅H₃IO₂S | [2] |

| Molecular Weight | 254.05 g/mol | [2] |

| Melting Point | 133 °C | [4] |

| Boiling Point (Predicted) | 344.0 ± 27.0 °C | [4] |

| Density (Predicted) | 2.238 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.28 ± 0.10 | [4] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8 °C, under inert gas | [1][4] |

Spectroscopic Data

Spectroscopic data are essential for the identification and characterization of this compound.

| Spectroscopy | Key Data and Observations |

| ¹H NMR (400 MHz, CD₃OD) | δ 7.43 (d, J = 3.9 Hz, 1H), 7.35 (d, J = 3.8 Hz, 1H)[3][4] |

| ¹³C NMR | Data available, typically showing characteristic peaks for the thiophene ring carbons and the carboxyl carbon.[5][6] |

| Infrared (IR) | Characteristic absorptions for the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and the C=O of the carboxyl group (~1710-1760 cm⁻¹).[7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed experimental protocols for its preparation.

Method 1: Iodination of Thiophene-2-carboxylic acid

This method involves the direct electrophilic iodination of thiophene-2-carboxylic acid.

Experimental Protocol:

-

Materials: Thiophene-2-carboxylic acid, N-Iodosuccinimide (NIS), Acetonitrile.

-

Procedure:

-

To a solution of thiophene-2-carboxylic acid (1 equivalent) in acetonitrile, add N-Iodosuccinimide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Method 2: Hydrolysis of Methyl 5-iodothiophene-2-carboxylate

This protocol describes the hydrolysis of the corresponding methyl ester to the carboxylic acid.[3][4]

Experimental Protocol:

-

Materials: Methyl 5-iodothiophene-2-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Ethyl acetate, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol) in 35 mL of tetrahydrofuran.[3][4]

-

Add a solution of lithium hydroxide (0.45 g, 11.19 mmol) in 17.5 mL of water to the THF solution.[3][4]

-

Stir the reaction mixture at room temperature for 4 hours.[3][4]

-

After the reaction is complete, adjust the pH of the mixture to 4 with hydrochloric acid.[3][4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a white solid (0.86 g, 91% yield).[3][4]

-

Applications in Drug Discovery and Development

Thiophene derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Role as a Building Block for HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital class of antiretroviral drugs.[8][9][10][11][12] Thiophene-based carboxylic acids have been explored as scaffolds for the development of novel INSTIs.[8][9][12] The general structure of these inhibitors often features a chelating motif that can bind to the magnesium ions in the active site of the integrase enzyme.

The following diagram illustrates the logical workflow for the utilization of this compound in the synthesis of potential HIV-1 integrase inhibitors.

This workflow highlights two key reactions:

-

Amide Coupling: The carboxylic acid group of this compound can be readily converted to an amide by coupling with various amines. This allows for the introduction of diverse side chains to explore structure-activity relationships.

-

Suzuki Coupling: The iodine atom on the thiophene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This enables the introduction of a wide range of aryl and heteroaryl groups, which can interact with specific pockets in the target enzyme.

Through a systematic combination of these reactions, a library of novel thiophene derivatives can be synthesized and screened for their inhibitory activity against HIV-1 integrase, leading to the identification of potent lead compounds for further drug development.

References

- 1. This compound | 60166-85-0 [sigmaaldrich.com]

- 2. This compound | C5H3IO2S | CID 12586613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [chemicalbook.com]

- 4. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [amp.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Analysis of 5-Iodothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 5-Iodothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document details the characteristic spectral features, experimental methodologies, and a logical workflow for the analysis of this compound.

Spectroscopic Data

The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.43 | Doublet (d) | 3.9 | H-3 |

| 7.35 | Doublet (d) | 3.8 | H-4 |

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in searched results | C-2 (Carboxylic Acid) |

| Data not fully available in searched results | C-3 |

| Data not fully available in searched results | C-4 |

| Data not fully available in searched results | C-5 (Iodo-substituted) |

| Data not fully available in searched results | Carboxyl Carbon (C=O) |

Infrared (IR) Spectroscopy Data

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (from carboxylic acid dimer)[5] |

| ~3100 | Medium | C-H stretch (aromatic) |

| 1760-1690 | Strong | C=O stretch (from carboxylic acid)[5] |

| ~1500-1400 | Medium | C=C stretch (thiophene ring) |

| 1320-1210 | Medium | C-O stretch (from carboxylic acid)[5] |

| 1440-1395 and 950-910 | Medium | O-H bend (from carboxylic acid)[5] |

| Below 800 | Medium-Strong | C-I stretch |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectral data are not fully published. However, a general methodology for obtaining high-quality NMR and IR spectra for a solid sample like this compound is provided below.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as methanol-d4 (CD₃OD), to a concentration of approximately 5-10 mg/mL. The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument. For ¹³C NMR, a Varian FT-80 instrument has been noted for this compound.[3] Standard pulse programs would be utilized for data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using the KBr (potassium bromide) pellet method. A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and compressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, methyl 5-iodothiophene-2-carboxylate. In a typical procedure, the ester is treated with a solution of lithium hydroxide in a mixture of tetrahydrofuran and water. The reaction mixture is stirred at room temperature for several hours. Following the reaction, the pH is adjusted to acidic conditions (e.g., pH 4) to precipitate the carboxylic acid, which is then extracted with an organic solvent like ethyl acetate. The organic layer is subsequently dried and the solvent removed to yield the final product as a white solid.[1]

Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the spectral analysis and characterization of this compound.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Physical Properties of 5-Iodothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid thiophene core, coupled with the reactive carboxylic acid and iodo functionalities, makes it a versatile precursor for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, alongside detailed experimental protocols for their determination and synthesis.

Physicochemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Names | This compound; 5-iodo-2-thiophenecarboxylic acid | [1] |

| CAS Number | 60166-85-0 | [1] |

| Molecular Formula | C5H3IO2S | [1] |

| Molecular Weight | 254.05 g/mol | [1] |

| Appearance | White to light-colored solid | [2] |

| pKa (Predicted) | 3.28 ± 0.10 | ChemicalBook |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C in a dark place. | [2][3] |

Table 2: Computed Physical Properties of this compound

| Property | Value | Reference |

| XLogP3-AA | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 253.88985 Da | [1] |

| Monoisotopic Mass | 253.88985 Da | [1] |

| Topological Polar Surface Area | 65.5 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 128 | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 3: NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| ¹H NMR | CD3OD | 7.35 | d | 3.8 | [2][4] |

| 7.43 | d | 3.9 | [2][4] | ||

| ¹³C NMR | CD3OD | Data not explicitly provided in search results | [5][6] |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[2][4]

Materials:

-

Methyl 5-iodothiophene-2-carboxylate (P-1)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Acid (for pH adjustment, e.g., 1M HCl)

Procedure:

-

Prepare a solution of lithium hydroxide (11.19 mmol) in 17.5 mL of deionized water.

-

In a separate flask, dissolve methyl 5-iodothiophene-2-carboxylate (3.73 mmol) in 35 mL of tetrahydrofuran.

-

Add the aqueous lithium hydroxide solution to the tetrahydrofuran solution of the ester.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, adjust the pH of the reaction mixture to 4 with the addition of acid.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the target compound as a white solid.[2][4]

Determination of Physical Properties

Standard methodologies for the determination of the physical properties of organic solids are applicable to this compound.

3.2.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, this time slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the sample.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Methanol-d4, CD3OD)

-

NMR tube

-

NMR spectrometer

¹H NMR Spectroscopy Protocol:

-

Dissolve a small amount (typically 1-5 mg) of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Cap the NMR tube and ensure the sample is fully dissolved.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The provided data was acquired on a 400 MHz instrument.[2][4]

-

Process the spectrum to determine chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectroscopy Protocol:

-

Prepare the sample as described for ¹H NMR spectroscopy, ensuring a sufficient concentration for ¹³C NMR (typically 10-20 mg).

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time compared to ¹H NMR.

-

Process the spectrum to identify the chemical shifts of the carbon atoms in the molecule.

Logical Workflow and Signaling Pathway Diagrams

While no specific signaling pathways involving this compound have been identified in the provided search results, its primary utility lies as a versatile building block in drug discovery and organic synthesis. The following diagrams illustrate a logical workflow for its application in these fields.

Caption: Logical workflow for the utilization of this compound in drug discovery.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C5H3IO2S | CID 12586613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [amp.chemicalbook.com]

- 3. This compound | 60166-85-0 [sigmaaldrich.cn]

- 4. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

Navigating the Solubility Landscape of 5-Iodothiophene-2-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the available solubility information for 5-Iodothiophene-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited direct quantitative data for this specific molecule, this guide also presents solubility data for closely related halogenated thiophene-2-carboxylic acids to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining both kinetic and thermodynamic solubility are provided to empower researchers in generating precise data for their specific applications.

Core Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its structure, featuring a thiophene ring substituted with an iodine atom and a carboxylic acid group, dictates its physicochemical properties and, consequently, its solubility profile. The presence of the carboxylic acid group suggests some degree of solubility in polar solvents, particularly those capable of hydrogen bonding. However, the overall lipophilicity is influenced by the thiophene ring and the bulky iodine atom.

Quantitative Solubility Data: A Comparative Analysis

| Compound | Solvent | Solubility | Temperature (°C) | Method |

| 5-Bromothiophene-2-carboxylic acid | Water | 2626.3 mg/L | Not Specified | EPA T.E.S.T. |

| 5-Chlorothiophene-2-carboxylic acid | DMSO | Slightly Soluble | Not Specified | Qualitative |

| 5-Chlorothiophene-2-carboxylic acid | Methanol | Slightly Soluble | Not Specified | Qualitative |

Note: The data for 5-Bromothiophene-2-carboxylic acid is a predicted value from the EPA's Toxicity Estimation Software Tool (T.E.S.T.). The solubility of 5-Chlorothiophene-2-carboxylic acid is described qualitatively.

Experimental Protocols for Solubility Determination

To facilitate the generation of precise and reliable solubility data for this compound, this section outlines detailed methodologies for both kinetic and thermodynamic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic physicochemical properties.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the continued presence of undissolved solid.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, the sample should be immediately filtered through a 0.22 µm syringe filter or centrifuged at a high speed (e.g., >10,000 rpm) and the supernatant collected.

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.

-

The concentration of the compound in the saturated supernatant represents its thermodynamic solubility in that solvent at the specified temperature.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. This provides an indication of its behavior in biological assays.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates (UV-transparent for analysis)

-

Multichannel pipettes

-

Plate shaker

-

Plate reader with UV-Vis capabilities or a nephelometer

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in DMSO in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Using a multichannel pipette, transfer a small volume of the DMSO stock dilutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Immediately mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the absorbance of each well at a wavelength where the compound has maximum absorbance. The point at which the absorbance reading deviates from linearity with increasing concentration, or where a significant increase in light scattering is observed (if using a nephelometer), indicates the precipitation of the compound.

-

The highest concentration at which the compound remains in solution is reported as its kinetic solubility under the specified conditions.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain that directly implicates this compound in any particular signaling pathway. As a carboxylic acid-containing fragment, it has the potential to be utilized in the design of molecules that could interact with a variety of biological targets through hydrogen bonding or ionic interactions. Further research is required to elucidate any specific biological activity and its mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for the scientific community. While direct quantitative data is sparse, the comparative data for its halogenated analogs and the detailed experimental protocols herein offer a robust framework for researchers to generate the necessary data for their work. The provided workflows aim to standardize the approach to solubility determination, ensuring data reliability and comparability across different studies. As research on this and related compounds progresses, a more complete picture of their physicochemical properties and biological activities will undoubtedly emerge.

A Technical Guide to the Purity and Assay of 5-Iodothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to determining the purity and assay of 5-Iodothiophene-2-carboxylic acid (CAS No. 60166-85-0), a key building block in medicinal chemistry and materials science. This document outlines common analytical techniques, presents available quantitative data, and provides detailed experimental protocols.

Quantitative Data Summary

The purity of commercially available this compound is typically high, as indicated by various suppliers. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Method/Source |

| Purity | ≥95% | Commercial Suppliers[1][2][3] |

| Molecular Weight | 254.05 g/mol | PubChem[4] |

| ¹H NMR Chemical Shifts (400 MHz, CD₃OD) | δ 7.35 (d, J = 3.8 Hz, 1H), 7.43 (d, J = 3.9 Hz, 1H) | ChemicalBook[5] |

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[5]

Synthesis Protocol:

-

Reaction Setup: To a solution of methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol) in 35 mL of tetrahydrofuran (THF), add a solution of lithium hydroxide (0.45 g, 11.19 mmol) in 17.5 mL of water.

-

Reaction: Stir the mixture at room temperature for 4 hours.

-

Work-up: Adjust the pH of the reaction mixture to 4 with a suitable acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[5]

Purification is typically achieved through recrystallization from an appropriate solvent system.

Experimental Protocols for Purity and Assay

The determination of purity and assay of this compound can be accomplished using a combination of chromatographic and titrimetric methods, supported by spectroscopic analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound by separating it from potential impurities, such as starting materials or by-products of the synthesis. The following is a general protocol that can be adapted and validated for this specific compound.

Instrumentation:

-

HPLC System with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Suggested Starting Point):

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Assay by Acid-Base Titration

An acid-base titration is a standard method to determine the assay (the amount of the active substance) of a carboxylic acid.

Principle:

The carboxylic acid group of this compound is neutralized by a standardized solution of a strong base, such as sodium hydroxide (NaOH). The endpoint is determined using a pH indicator or potentiometrically.

Protocol:

-

Sample Preparation: Accurately weigh approximately 200 mg of this compound into a flask.

-

Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water (e.g., 25 mL).

-

Indicator: Add a few drops of a suitable pH indicator (e.g., phenolphthalein).

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent faint pink color with phenolphthalein).

-

Calculation: The assay is calculated using the following formula:

Assay (%) = (V × M × MW) / (W × 10)

Where:

-

V = Volume of NaOH solution used (in mL)

-

M = Molarity of the NaOH solution

-

MW = Molecular weight of this compound (254.05 g/mol )

-

W = Weight of the sample (in mg)

-

Structural Confirmation by Spectroscopy

Spectroscopic methods are essential for confirming the identity and structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and environment of protons. The reported spectrum for this compound in CD₃OD shows two doublets in the aromatic region, consistent with the two protons on the thiophene ring.[5]

-

¹³C NMR: Shows the number of unique carbon atoms. The carboxyl carbon typically appears in the range of 165-185 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch is expected in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carboxylic acid should appear between 1710 and 1760 cm⁻¹.

-

Workflow for Purity and Assay Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

Caption: Workflow for Purity and Assay Determination.

References

A Technical Guide to 5-Iodothiophene-2-carboxylic acid for Researchers and Drug Development Professionals

An in-depth exploration of the commercial availability, synthetic utility, and biological significance of 5-Iodothiophene-2-carboxylic acid, a key building block in the development of targeted therapeutics.

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene core, substituted with both a reactive iodine atom and a versatile carboxylic acid group, makes it a valuable precursor for the synthesis of a diverse array of complex organic molecules. This guide provides a comprehensive overview of its commercial suppliers, key chemical properties, synthetic applications, and its emerging role in the development of targeted therapies, with a focus on protein kinase inhibitors.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer this compound, typically with a purity of 95% or higher. The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere, with recommended storage temperatures between 2-8°C.[1] Key physicochemical properties are summarized in the table below for easy comparison.

| Property | Value | Source |

| CAS Number | 60166-85-0 | [1][2] |

| Molecular Formula | C5H3IO2S | [1][3] |

| Molecular Weight | 254.05 g/mol | [1][3] |

| Purity | ≥95% | [1][3] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 1: Physicochemical Properties of this compound.

A comprehensive list of commercial suppliers is provided in the following table, offering researchers various options for procurement based on quantity and availability.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | Inquire |

| Biotuva Life Sciences | 95% | 50mg, 250mg |

| ChemicalBook | Inquire | Inquire |

| ChemScene | Inquire | Inquire |

| Fluorochem | 95% | Inquire |

| Achmem | 95% | 5g, 10g, 25g, 50g, 100g |

Table 2: Commercial Suppliers of this compound.

Synthesis and Reactivity

General Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 5-iodothiophene-2-carboxylate.

Experimental Protocol: Hydrolysis of Methyl 5-Iodothiophene-2-carboxylate

-

To a solution of methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol) in 35 mL of tetrahydrofuran, add a 17.5 mL aqueous solution of lithium hydroxide (0.45 g, 11.19 mmol).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Adjust the pH of the mixture to 4 with a suitable acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid (0.86 g, 91% yield).

Key Reactivity: The Suzuki Coupling Reaction

The presence of the iodine atom at the 5-position of the thiophene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Iodothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Iodothiophene-2-carboxylic acid (CAS No. 60166-85-0), a heterocyclic building block utilized in various chemical syntheses. Adherence to the following protocols is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₃IO₂S | [1][2] |

| Molecular Weight | 254.05 g/mol | [2] |

| Appearance | White to light yellow solid/powder | [3][4] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | |

| Purity | Typically ≥95% |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and precautionary statements.

GHS Hazard Classification: [2][5]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning[5]

GHS Pictogram:

Precautionary Statements: [2][5]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling Procedures

While specific experimental applications for this compound are diverse, the following protocols outline the essential safety measures for common laboratory operations.

3.1. Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.[6]

| Operation | Required Personal Protective Equipment |

| Weighing and Aliquoting | Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, lab coat, N95 or higher-rated respirator. |

| Solution Preparation | Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, lab coat or chemical-resistant apron. |

| Conducting Reactions | Nitrile gloves, chemical splash goggles, lab coat. All work should be conducted within a certified chemical fume hood. |

| Waste Disposal | Nitrile gloves (double-gloving recommended), chemical splash goggles, lab coat or chemical-resistant apron. |

3.2. Weighing and Transfer of Solid Compound

-

Preparation: Designate a weighing area within a ventilated enclosure or a chemical fume hood. Ensure the area is clean and free of contaminants. Don all required PPE.

-

Weighing: Use anti-static weighing paper or a tared, appropriate container. Carefully transfer the desired amount of the solid using a clean spatula, minimizing dust generation.[7]

-

Transfer: Securely close the primary container of this compound after weighing. Carefully transfer the weighed solid to the reaction vessel or the vessel for solution preparation.

-

Cleaning: Immediately clean any spills according to the accidental release measures outlined in Section 5. Decontaminate the spatula and the weighing area.

3.3. Solution Preparation

-

Solvent Selection: Choose a suitable solvent. Ensure all equipment is clean and dry.

-

Dissolution: Work within a chemical fume hood. Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.

-

Storage: If the solution is to be stored, use a clearly labeled, tightly sealed container. Store under the recommended conditions (2-8°C, protected from light).

Storage and Incompatibility

Storage: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed and store in a dark place under an inert atmosphere. Recommended storage temperature is between 2-8°C.

Incompatible Materials: Avoid contact with strong oxidizing agents.[4][9]

Accidental Release and First Aid Measures

Accidental Release: In the event of a spill, use personal protective equipment.[1] Avoid dust formation.[1] Ensure adequate ventilation and evacuate personnel to safe areas.[1] Sweep up the material and place it into a suitable, closed container for disposal.[8][9]

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][7]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][7]

Disposal Considerations

Waste must be disposed of in accordance with local, state, and federal regulations.[4] This material is considered hazardous waste.[4] Do not dispose of it down the drain. Arrange for disposal through a licensed professional waste disposal service.[6] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[4][10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing key safety checkpoints.

Caption: Workflow for the safe laboratory handling of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H3IO2S | CID 12586613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. aksci.com [aksci.com]

- 6. benchchem.com [benchchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols: 5-Iodothiophene-2-carboxylic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-iodothiophene-2-carboxylic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide array of 5-arylthiophene-2-carboxylic acids, which are key intermediates in the development of novel pharmaceuticals and functional materials. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions and higher yields.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery and development, the thiophene moiety is a privileged scaffold found in numerous biologically active compounds. The ability to introduce diverse aryl and heteroaryl substituents at the 5-position of the thiophene ring through Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This compound serves as an excellent substrate for these transformations due to the high reactivity of the iodide leaving group.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid or its ester). The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Application Notes and Protocols: 5-Iodothiophene-2-carboxylic Acid in Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry, materials science, and drug discovery.

5-Iodothiophene-2-carboxylic acid is a valuable building block in this context. The thiophene moiety is a common scaffold in many biologically active compounds, and the carboxylic acid group provides a handle for further functionalization or can itself be a key pharmacophoric feature. The Sonogashira coupling of this compound with a diverse range of terminal alkynes opens up a straightforward route to a library of 5-alkynylthiophene-2-carboxylic acid derivatives. These products are of significant interest in drug development as potential inhibitors of various enzymes and modulators of signaling pathways.

This document provides detailed application notes, experimental protocols, and data on the use of this compound in Sonogashira coupling reactions.

Sonogashira Coupling of this compound: An Overview

The Sonogashira coupling of this compound with terminal alkynes proceeds under typical palladium/copper-cocatalyzed conditions. The reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the thiophene ring, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

It is important to note that the presence of the free carboxylic acid may sometimes require protection, for instance as a methyl or ethyl ester, to prevent potential side reactions or catalyst inhibition, followed by a deprotection step. However, under carefully controlled conditions, the reaction can often be performed on the free acid.

Data Presentation: Sonogashira Coupling of 5-Iodothiophene-2-carboxylate Derivatives

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a 5-iodothiophene-2-carboxylate derivative with various terminal alkynes.

| Entry | Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Methyl 5-(phenylethynyl)thiophene-2-carboxylate | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 92 |

| 2 | 1-Hexyne | Methyl 5-(hex-1-yn-1-yl)thiophene-2-carboxylate | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 6 | 85 |

| 3 | Ethynyltrimethylsilane | Methyl 5-((trimethylsilyl)ethynyl)thiophene-2-carboxylate | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 60 | 3 | 95 |

| 4 | 4-Ethynylanisole | Methyl 5-((4-methoxyphenyl)ethynyl)thiophene-2-carboxylate | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 80 | 5 | 88 |

| 5 | Propargyl alcohol | Methyl 5-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carboxylate | PdCl₂(PPh₃)₂ / CuI | Et₃N/DMF | DMF | RT | 12 | 75 |

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of Methyl 5-Iodothiophene-2-carboxylate with Phenylacetylene

This protocol describes a standard procedure for the palladium and copper co-catalyzed Sonogashira coupling of methyl 5-iodothiophene-2-carboxylate with phenylacetylene.

Materials:

-

Methyl 5-iodothiophene-2-carboxylate (1.0 mmol, 1.0 eq)

-

Phenylacetylene (1.2 mmol, 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 5-iodothiophene-2-carboxylate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 4-6 hours), dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.

-

Wash the celite pad with additional diethyl ether (10 mL).

-

Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 5-(phenylethynyl)thiophene-2-carboxylate.

Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid

This protocol describes the hydrolysis of the methyl ester product to the corresponding carboxylic acid.

Materials:

-

Methyl 5-(alkynyl)thiophene-2-carboxylate (1.0 mmol)

-

Lithium hydroxide (LiOH) (2.0 mmol)

-

Tetrahydrofuran (THF) (5 mL)

-

Water (5 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the methyl 5-(alkynyl)thiophene-2-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL) in a round-bottom flask.

-

Add lithium hydroxide (2.0 mmol) to the solution.

-